Technical Guide: 4-(Thiophen-3-yl)aniline (CAS: 834884-74-1)
Technical Guide: 4-(Thiophen-3-yl)aniline (CAS: 834884-74-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Thiophen-3-yl)aniline is a heterocyclic aromatic amine that holds significant interest for researchers in medicinal chemistry and materials science. Its structural motif, combining a thiophene ring and an aniline moiety, is found in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of 4-(Thiophen-3-yl)aniline, along with detailed experimental protocols for its synthesis, purification, analysis, and biological evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Thiophen-3-yl)aniline is presented below.
| Property | Value | Reference(s) |
| CAS Number | 834884-74-1 | [1] |
| Molecular Formula | C₁₀H₉NS | [1] |
| Molecular Weight | 175.25 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 99-103 °C | |
| Purity | 97% (typical) | |
| SMILES | Nc1ccc(cc1)-c2ccsc2 | |
| InChI | 1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 |
Synthesis and Purification
The synthesis of 4-(Thiophen-3-yl)aniline is commonly achieved via a Suzuki cross-coupling reaction.
Experimental Protocol: Synthesis via Micellar Suzuki Cross-Coupling
This protocol is adapted from a published procedure and offers an efficient and environmentally friendly approach.
Materials:
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4-Bromoaniline
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Thiophen-3-boronic acid
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Palladium(II) chloride bis(di-tert-butyl(phenyl)phosphine) [Pd(dtbpf)Cl₂] (catalyst)
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Triethylamine (Et₃N) (base)
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Kolliphor® EL (surfactant)
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Deionized water
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Ethanol
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Dichloromethane
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n-Hexane
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, combine 4-bromoaniline (1.0 mmol), thiophen-3-boronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.02 mmol), and triethylamine (2.0 mmol).
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Add a 2% (w/v) aqueous solution of Kolliphor® EL (4 mL).
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Stir the mixture vigorously at room temperature for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, add ethanol (approximately 20 mL) until the mixture becomes homogeneous.
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Remove the solvents under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by flash column chromatography.
Experimental Protocol: Purification by Column Chromatography
Procedure:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
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Pack a glass column with the silica gel slurry.
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Dissolve the crude 4-(Thiophen-3-yl)aniline in a minimal amount of dichloromethane.
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Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
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Carefully add the dried silica with the adsorbed product to the top of the packed column.
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Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
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Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield purified 4-(Thiophen-3-yl)aniline.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 2H), 7.38–7.33 (m, 2H), 7.31 (dd, J = 2.6, 1.6 Hz, 1H), 6.75–6.70 (m, 2H), 3.70 (br, 2H).
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method for aniline derivatives can be adapted for the analysis of 4-(Thiophen-3-yl)aniline.
Instrumentation:
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HPLC system with a UV detector
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C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
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A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).
Procedure:
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Prepare a stock solution of 4-(Thiophen-3-yl)aniline in a suitable solvent (e.g., methanol or acetonitrile).
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Perform serial dilutions to prepare calibration standards.
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Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
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Set the UV detector to monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
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Inject the standards and the sample solution.
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Quantify the sample based on the calibration curve.
Potential Biological Activities and Experimental Evaluation
While specific biological activity data for 4-(Thiophen-3-yl)aniline is not extensively reported in the literature, its structural components suggest potential for anti-inflammatory, antimicrobial, and anticancer activities. The following are proposed experimental protocols to evaluate these potential activities.
Anti-inflammatory Activity
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay measures the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
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Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cytotoxicity Assay: Determine the non-toxic concentration range of 4-(Thiophen-3-yl)aniline on RAW 264.7 cells using an MTT assay.
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Nitric Oxide (NO) Production Assay (Griess Assay):
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Seed RAW 264.7 cells in a 96-well plate.
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Pre-treat the cells with various non-toxic concentrations of 4-(Thiophen-3-yl)aniline for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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Measure the nitrite concentration in the culture supernatant using the Griess reagent.
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Pro-inflammatory Cytokine Measurement (ELISA):
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Collect the cell culture supernatants from the treated and stimulated cells.
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Measure the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
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Hypothesized Signaling Pathways:
The anti-inflammatory effects of compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Antimicrobial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Procedure:
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Microorganism Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
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Preparation of Inoculum: Grow the microorganisms in appropriate broth overnight and dilute to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
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Broth Microdilution:
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In a 96-well microtiter plate, perform serial two-fold dilutions of 4-(Thiophen-3-yl)aniline in the appropriate broth.
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Add the standardized microbial inoculum to each well.
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Include positive (microbes only) and negative (broth only) controls.
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Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
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Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Experimental Protocol: In Vitro Cytotoxicity Assay against Cancer Cell Lines
This assay evaluates the ability of the compound to kill cancer cells.
Procedure:
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Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) to assess selectivity.
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Cell Culture: Culture the cell lines in their respective recommended media and conditions.
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MTT Assay:
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Seed the cells in 96-well plates.
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After 24 hours, treat the cells with various concentrations of 4-(Thiophen-3-yl)aniline for 48 or 72 hours.
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Add MTT solution to each well and incubate for 4 hours.
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Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Safety Information
Hazard Statements:
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H301: Toxic if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, eye protection, and face protection.
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Use a dust mask (e.g., N95) when handling the solid compound.
Conclusion
4-(Thiophen-3-yl)aniline is a readily synthesizable compound with a range of physicochemical properties that make it an attractive building block for further chemical exploration. While its biological activities have not been extensively characterized, its structural features suggest potential as an anti-inflammatory, antimicrobial, or anticancer agent. The experimental protocols provided in this guide offer a robust framework for its synthesis, purification, analysis, and the systematic evaluation of its biological potential. Further research into this compound and its derivatives is warranted to unlock their full therapeutic and technological promise.
